molecular formula C14H17BrN2O B14768284 1-(2-Bromo-5-methoxybenzyl)piperidine-4-carbonitrile

1-(2-Bromo-5-methoxybenzyl)piperidine-4-carbonitrile

Cat. No.: B14768284
M. Wt: 309.20 g/mol
InChI Key: ACNYPTWVZGKMSY-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-methoxybenzyl)piperidine-4-carbonitrile is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a bromine atom, a methoxy group, and a carbonitrile group attached to a benzyl piperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-5-methoxybenzyl)piperidine-4-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-5-methoxybenzyl bromide and piperidine-4-carbonitrile.

    Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Catalysts and Reagents: A base such as potassium carbonate (K2CO3) is used to facilitate the nucleophilic substitution reaction.

    Procedure: The 2-bromo-5-methoxybenzyl bromide is reacted with piperidine-4-carbonitrile in the presence of the base and solvent, typically at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-methoxybenzyl)piperidine-4-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Substitution Reactions: The methoxy group can be substituted under specific conditions to introduce other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Formation of azides, thiocyanates, or alkoxides.

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of dehalogenated or hydrogenated products.

Scientific Research Applications

1-(2-Bromo-5-methoxybenzyl)piperidine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-methoxybenzyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The carbonitrile group may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxybenzyl bromide: A precursor in the synthesis of 1-(2-Bromo-5-methoxybenzyl)piperidine-4-carbonitrile.

    1-(5-Bromo-2-methoxybenzyl)piperidine: A structurally similar compound with slight variations in the position of functional groups.

Uniqueness

This compound is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where such properties are desired.

Properties

Molecular Formula

C14H17BrN2O

Molecular Weight

309.20 g/mol

IUPAC Name

1-[(2-bromo-5-methoxyphenyl)methyl]piperidine-4-carbonitrile

InChI

InChI=1S/C14H17BrN2O/c1-18-13-2-3-14(15)12(8-13)10-17-6-4-11(9-16)5-7-17/h2-3,8,11H,4-7,10H2,1H3

InChI Key

ACNYPTWVZGKMSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)CN2CCC(CC2)C#N

Origin of Product

United States

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